ATI22-107

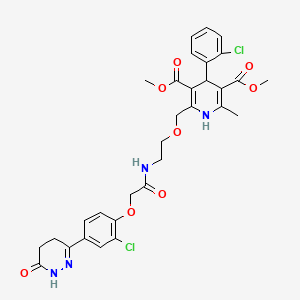

Description

Properties

CAS No. |

681816-57-9 |

|---|---|

Molecular Formula |

C31H32Cl2N4O8 |

Molecular Weight |

659.5 g/mol |

IUPAC Name |

dimethyl 2-[2-[[2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]acetyl]amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C31H32Cl2N4O8/c1-17-27(30(40)42-2)28(19-6-4-5-7-20(19)32)29(31(41)43-3)23(35-17)15-44-13-12-34-26(39)16-45-24-10-8-18(14-21(24)33)22-9-11-25(38)37-36-22/h4-8,10,14,28,35H,9,11-13,15-16H2,1-3H3,(H,34,39)(H,37,38) |

InChI Key |

IEWHOLAJSCSUMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-(2-(2-chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)acetylamino)ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester ATI 22-107 ATI-22-107 ATI22-107 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NKCC1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific NKCC1 inhibitor designated "ATI22-107" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the mechanism of action of NKCC1 inhibitors in general, drawing upon available scientific literature for other molecules in this class.

Introduction

The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial membrane protein that facilitates the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane.[1][2] This transporter plays a significant role in regulating intracellular chloride concentration, which is vital for maintaining cellular homeostasis, cell volume, and neuronal excitability.[1][3] Dysregulation of NKCC1 activity has been implicated in a variety of pathological conditions, including neurological disorders, cardiovascular diseases, and certain cancers, making it a compelling target for therapeutic intervention.[1][3] NKCC1 inhibitors are a class of molecules that block the function of this transporter, offering therapeutic potential by restoring normal ionic balance.[1]

Core Mechanism of Action

The primary mechanism of action of NKCC1 inhibitors is the blockade of ion translocation through the NKCC1 protein. By binding to the transporter, these inhibitors prevent the conformational changes necessary for the inward movement of Na+, K+, and 2Cl- ions.[1][4] This inhibition leads to a decrease in the intracellular chloride concentration, which can have profound effects on cellular function, particularly in neurons.[1][3]

In many mature neurons, the intracellular chloride concentration is kept low by the K-Cl cotransporter 2 (KCC2). This low chloride level is essential for the hyperpolarizing (inhibitory) action of the neurotransmitter GABA (gamma-aminobutyric acid) through GABA-A receptors, which are chloride channels. However, in certain pathological states or during early development, the expression and/or function of NKCC1 is elevated, leading to an accumulation of intracellular chloride.[3] This elevated chloride reverses the electrochemical gradient, causing GABA-A receptor activation to be depolarizing (excitatory) instead of inhibitory.[3] NKCC1 inhibitors can restore the inhibitory nature of GABAergic signaling by reducing intracellular chloride.[3]

Recent structural studies using cryo-electron microscopy have revealed that loop diuretics, a class of NKCC1 inhibitors, bind to a pocket within the transmembrane domain of NKCC1, arresting it in an outward-open conformation and thus preventing the transport cycle.[5] Some studies also suggest the existence of two distinct inhibitor-binding sites, one in the transmembrane domain and another in the cytosolic carboxyl-terminal domain.[2][6]

Signaling Pathway of NKCC1 Inhibition

The following diagram illustrates the effect of NKCC1 inhibition on neuronal chloride homeostasis and GABAergic signaling.

Caption: NKCC1 inhibition reduces intracellular chloride, restoring GABA's inhibitory effect.

Quantitative Data on NKCC1 Inhibitors

The development of novel NKCC1 inhibitors aims for higher potency and selectivity compared to the first-generation inhibitor, bumetanide. The following table summarizes comparative efficacy data for newly developed compounds against bumetanide.

| Compound | Concentration | NKCC1 Inhibitory Activity (% of Bumetanide) | Reference |

| Bumetanide | 10 µM | 100% (58.8 ± 5.6% inhibition) | [7] |

| Bumetanide | 100 µM | 100% (71.7 ± 7.0% inhibition) | [7] |

| Compound 3 | 10 µM | ~30% (relative to Bumetanide at 10 µM) | [7] |

| Compound 3 | 100 µM | ~40% (relative to Bumetanide at 100 µM) | [7] |

| Compound 4 | 10 µM | ~30% (17.7 ± 3.9% inhibition) | [7] |

| Compound 4 | 100 µM | ~40% (28.7 ± 4.4% inhibition) | [7] |

| Novel Compounds (Majority) | Not Specified | 75% - 100% | [3] |

| Novel Compounds (Two) | Not Specified | 120% | [3] |

Experimental Protocols

1. In Vitro NKCC1 Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds on NKCC1, based on descriptions of screening assays.[8]

-

Cell Line: Human cell lines overexpressing NKCC1 are used to ensure a robust signal.[8]

-

Assay Principle: The assay measures the influx of a tracer ion (e.g., radioactive ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to ion concentration changes.

-

Procedure:

-

Cells are seeded in microplates and grown to confluence.

-

The cells are pre-incubated with the test compound at various concentrations or a vehicle control.

-

An ion influx medium containing the tracer ion and other necessary ions (Na⁺, K⁺, Cl⁻) is added to initiate NKCC1 activity.

-

After a defined incubation period, the influx is stopped by washing the cells with an ice-cold stop solution.

-

The amount of intracellular tracer is quantified using a scintillation counter (for radioactive tracers) or a fluorescence plate reader.

-

The percentage of inhibition is calculated by comparing the ion influx in the presence of the test compound to the control.

-

2. Preclinical Evaluation in Animal Models

This protocol outlines a general approach for the in vivo characterization of NKCC1 inhibitors in mouse models of neurological disorders.[7][8]

-

Animal Models: Mouse models of Down syndrome or autism are often utilized.[7][8]

-

Drug Administration: The test compound (e.g., ARN23746) is administered to the animals, typically via oral or intraperitoneal routes.

-

Behavioral Assessments: A battery of behavioral tests is conducted to evaluate the therapeutic efficacy of the compound. These may include tests for cognitive function, social interaction, and anxiety-like behavior.

-

Pharmacokinetic Analysis: Blood and brain tissue samples are collected at various time points after drug administration to determine the compound's concentration and brain penetrance.

-

Safety and Tolerability: The animals are monitored for any adverse effects, including diuretic effects, which are a known side effect of non-selective NKCC1 inhibitors like bumetanide.[8][9]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel NKCC1 inhibitor.

Caption: A streamlined workflow for NKCC1 inhibitor drug discovery and development.

Conclusion

NKCC1 inhibitors represent a promising therapeutic strategy for a range of disorders characterized by aberrant chloride homeostasis.[3] The mechanism of action, centered on the reduction of intracellular chloride and the restoration of inhibitory GABAergic neurotransmission, is well-supported by preclinical evidence.[3] Ongoing research focuses on the development of novel, potent, and selective NKCC1 inhibitors with improved brain permeability and reduced side effects compared to older drugs like bumetanide.[9] The continued elucidation of the structural and functional aspects of NKCC1 will further aid in the rational design of next-generation therapeutics targeting this important ion transporter.

References

- 1. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development NKCC1 inhibitors | B&A Oncomedical [ba-oncomedical.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

what is the role of NKCC1 in neurological disorders

An In-depth Technical Guide on the Role of the Na-K-2Cl Cotransporter 1 (NKCC1) in Neurological Disorders

Executive Summary

The Na-K-2Cl cotransporter, isoform 1 (NKCC1), is a crucial membrane protein responsible for maintaining cellular ion homeostasis. In the central nervous system (CNS), its function is intrinsically linked to the polarity of GABAergic neurotransmission. During early brain development, high NKCC1 expression leads to elevated intracellular chloride concentrations, causing GABA to act as a depolarizing and often excitatory neurotransmitter, a process vital for neuronal proliferation, migration, and circuit formation.[1][2] In the mature brain, a developmental "switch" to the chloride-extruding KCC2 transporter establishes the canonical inhibitory role of GABA.[2][3] A growing body of evidence indicates that various neurological disorders, including epilepsy, traumatic brain injury, stroke, schizophrenia, and autism spectrum disorders, are associated with a pathological reversion to this immature-like state, characterized by the upregulation and/or hyperactivity of NKCC1.[4][5][6] This disruption of chloride homeostasis leads to an excitatory/inhibitory imbalance, contributing significantly to disease pathophysiology.[4][6] Consequently, NKCC1 has emerged as a promising therapeutic target, with inhibitors like bumetanide and novel selective compounds showing potential in preclinical and clinical studies.[7][8][9] This guide provides a comprehensive overview of the molecular regulation of NKCC1, its role in various CNS disorders, and the key experimental methodologies used in its study.

Introduction: The NKCC1 Cotransporter and Chloride Homeostasis

NKCC1, encoded by the SLC12A2 gene, is a member of the cation-chloride cotransporter (CCC) family.[10][11] It facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the plasma membrane, utilizing the electrochemical gradient of Na+ and K+ established by the Na+/K+-ATPase.[11][12] In the nervous system, the primary role of NKCC1 is to mediate the influx of chloride ions.[5] The resulting intracellular chloride concentration ([Cl⁻]i) is the principal determinant of the electrochemical gradient for Cl⁻, which in turn dictates the response of postsynaptic neurons to the neurotransmitter γ-aminobutyric acid (GABA) acting on GABAA receptors (GABAARs), as these receptors are permeable to chloride.[13][14]

The Developmental Role of NKCC1 in the Central Nervous System

The "GABA Switch": From Excitation to Inhibition

In the immature CNS, NKCC1 is highly expressed while the K-Cl cotransporter KCC2, which extrudes chloride, is expressed at low levels.[2][15] This expression pattern results in a high [Cl⁻]i, such that the reversal potential for GABA (E_GABA) is more depolarized than the resting membrane potential. Consequently, the activation of GABAARs leads to an efflux of chloride, causing membrane depolarization.[1][2] This depolarizing action of GABA is critical for key neurodevelopmental processes, including neuronal proliferation, migration, and synapse formation.[1]

As the brain matures, the expression of NKCC1 decreases (or its function is downregulated) while KCC2 expression is significantly upregulated.[2][3] This coordinated change, often termed the "GABA switch," leads to a low [Cl⁻]i in mature neurons.[2][16] With low intracellular chloride, the activation of GABAARs results in chloride influx, causing membrane hyperpolarization and the well-established inhibitory effect of GABA in the adult brain.[2][5]

Molecular Regulation of NKCC1 Activity

The activity of NKCC1 is not solely dependent on its expression level but is also tightly regulated by post-translational modifications, primarily phosphorylation.

The WNK-SPAK/OSR1 Signaling Pathway

A key regulatory cascade involves the With-No-Lysine (WNK) family of serine-threonine kinases and their downstream effectors, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2] WNK kinases (notably WNK1 and WNK3 in the brain) phosphorylate and activate SPAK/OSR1.[17] Activated SPAK/OSR1 then directly phosphorylates key threonine residues in the N-terminal domain of NKCC1, leading to its activation and increased ion transport.[2][18][19] This pathway is sensitive to intracellular chloride levels and neuronal activity, providing a dynamic mechanism for regulating chloride homeostasis.[18][19] Pathological activation of the WNK-SPAK-NKCC1 cascade has been implicated in conditions like stroke and traumatic brain injury.[20][21]

The Pathophysiological Role of NKCC1 in Neurological Disorders

A common theme across several neurological disorders is the dysregulation of the NKCC1/KCC2 balance, leading to a pathological increase in [Cl⁻]i and a shift toward depolarizing GABAergic signaling.[4][6] This disruption contributes to neuronal hyperexcitability and network dysfunction.

Data Presentation: NKCC1 in Neurological Disorders

| Disorder | Key Finding | Change in NKCC1/KCC2 Expression | Consequence for GABA Signaling |

| Epilepsy | Upregulation of NKCC1 in epileptic foci.[13][22][23] | Increased NKCC1/KCC2 ratio.[14] | Depolarizing GABA responses contribute to seizure generation and epileptogenesis.[4][24] |

| Traumatic Brain Injury (TBI) | Increased NKCC1 expression and phosphorylation post-injury.[25][26][27] | Increased NKCC1, dysregulation of KCC2.[27] | Contributes to cytotoxic/vasogenic edema and post-traumatic seizures.[26][28] |

| Stroke | Upregulation of NKCC1 in the ischemic penumbra.[28] | Increased NKCC1 expression.[28] | Exacerbates ischemic cell swelling, edema, and neuronal damage.[28][29] |

| Schizophrenia | Evidence for an "immature GABA physiology".[1][3] | Increased NKCC1/KCC2 ratio in the hippocampus.[3][24] | Altered cortical inhibition and potential contribution to cognitive deficits.[1][16] |

| Autism Spectrum Disorders (ASD) | Implicated in altered E/I balance.[7] | Aberrant NKCC1/KCC2 expression ratio.[7] | NKCC1 inhibition rescues behavioral phenotypes in animal models.[7] |

| Down Syndrome | Implicated in cognitive deficits.[4] | Aberrant NKCC1/KCC2 expression ratio.[7] | NKCC1 inhibition rescues cognitive deficits in mouse models.[7][9] |

NKCC1 as a Therapeutic Target

Given its central role in the pathophysiology of numerous disorders, NKCC1 has become an attractive target for therapeutic intervention. The primary strategy involves the pharmacological inhibition of the transporter to reduce intracellular chloride and restore the inhibitory action of GABA.

Pharmacological Inhibition

| Compound | Target(s) & Mechanism | Application in Neurological Disorders | Limitations / Advantages |

| Bumetanide | Potent inhibitor of NKCC1 and NKCC2.[8][24] | Reduces seizures, brain edema, and behavioral deficits in animal models of epilepsy, TBI, stroke, and ASD.[4][23][29] | Limitations: Strong diuretic effect (NKCC2 inhibition), poor blood-brain barrier penetration.[7][8] |

| ARN23746 (formerly IAMA-6) | Selective NKCC1 inhibitor.[7][9] | Rescues cognitive and behavioral symptoms in mouse models of Down syndrome and autism.[7][9] | Advantage: High selectivity for NKCC1 over NKCC2, avoiding diuretic side effects; good brain penetrance.[9] |

| STS66 | Lipophilic bumetanide prodrug.[30] | Attenuates brain edema and infarction and improves neurological function after ischemic stroke in mice.[30] | Advantage: Designed for improved BBB permeability compared to bumetanide.[30] |

Key Experimental Methodologies for Studying NKCC1

Investigating the function of NKCC1 requires a combination of sophisticated electrophysiological, imaging, and molecular techniques.

Electrophysiological Recordings

-

Gramicidin-Perforated Patch-Clamp Recording: This is the gold-standard technique for measuring the GABA_A receptor reversal potential (E_GABA) and assessing the polarity of GABAergic currents.

-

Principle: The antibiotic gramicidin forms small cation-permeable pores in the cell membrane patch, allowing for electrical access to the cell without dialyzing and thus disturbing the endogenous intracellular chloride concentration.

-

Protocol:

-

Prepare acute brain slices (e.g., 300 µm thick) from the animal model of interest.

-

Prepare a pipette solution containing standard internal solution components but lacking chloride salts (e.g., using gluconate salts) and supplemented with fresh gramicidin (e.g., 50-80 µg/mL).

-

Establish a high-resistance (>1 GΩ) seal on a target neuron.

-

Monitor the access resistance as gramicidin incorporates into the membrane patch. Experiments begin once the access resistance is stable (typically <100 MΩ).

-

Using a voltage-clamp protocol, apply GABA (e.g., 100 µM) while holding the neuron at different membrane potentials to determine the potential at which the GABA-induced current reverses direction (E_GABA).[31]

-

-

Molecular and Cellular Assays

-

Calcium Imaging: Used as an indirect measure of GABA-induced depolarization.

-

Principle: Depolarization activates voltage-gated calcium channels, leading to a measurable increase in intracellular calcium ([Ca²⁺]i).

-

Protocol:

-

Load brain slices or cultured neurons with a ratiometric calcium indicator dye, such as Fura-2 AM.

-

Perform fluorescence microscopy, alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission intensity.

-

Puff-apply GABA (e.g., 100 µM) to the recorded cell.

-

Calculate the ratio of fluorescence (F340/F380), which is proportional to [Ca²⁺]i. A transient increase in this ratio upon GABA application indicates a depolarizing response.[31]

-

-

-

Western Blotting: To quantify the expression levels of total and phosphorylated proteins.

-

Protocol:

-

Dissect the brain region of interest and homogenize in lysis buffer containing protease and phosphatase inhibitors.

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies specific for NKCC1, phosphorylated NKCC1 (p-NKCC1), SPAK, p-SPAK, or a loading control (e.g., β-actin).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and quantify band density.[20][25]

-

-

Conclusion and Future Directions

The Na-K-2Cl cotransporter NKCC1 is a fundamentally important protein in CNS function and a key player in the pathophysiology of a wide range of neurological disorders. Its role in setting the polarity of GABAergic transmission during development is well-established, and the pathological re-emergence of its function in mature, diseased brains presents a compelling mechanism for neuronal hyperexcitability. The development of brain-permeable, selective NKCC1 inhibitors that are devoid of diuretic side effects represents a major advancement and holds significant promise for treating conditions like epilepsy, TBI, and certain neurodevelopmental disorders.[7][9] Future research should focus on elucidating the cell-type specific roles of NKCC1 (e.g., neuronal vs. glial)[32], further refining the therapeutic window for NKCC1 inhibition, and identifying patient populations most likely to benefit from this therapeutic strategy.

References

- 1. Characteristics of the Cation Cotransporter NKCC1 in Human Brain: Alternate Transcripts, Expression in Development, and Potential Relationships to Brain Function and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and regulation of chloride homeostasis in the central nervous system [frontiersin.org]

- 3. Expression of GABA Signaling Molecules KCC2, NKCC1, and GAD1 in Cortical Development and Schizophrenia | Journal of Neuroscience [jneurosci.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Roles of the cation-chloride cotransporters in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NKCC1, an Elusive Molecular Target in Brain Development: Making Sense of the Existing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of NKCC1 and KCC2 in Epilepsy: From Expression to Function [frontiersin.org]

- 12. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Role of NKCC1 and KCC2 in Epilepsy: From Expression to Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of NKCC1 and KCC2 in Epilepsy: From Expression to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Chloride Homeostasis in Neurons With Special Emphasis on the Olivocerebellar System: Differential Roles for Transporters and Channels [frontiersin.org]

- 16. Transporter Imbalance Implicated in Schizophrenia - News Center [news.feinberg.northwestern.edu]

- 17. Altered expression of regulators of the cortical chloride transporters NKCC1 and KCC2 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lateral Diffusion of NKCC1 Contributes to Chloride Homeostasis in Neurons and Is Rapidly Regulated by the WNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Lateral Diffusion of NKCC1 Contributes to Chloride Homeostasis in Neurons and Is Rapidly Regulated by the WNK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Role of SPAK-NKCC1 signaling cascade in the choroid plexus blood-CSF barrier damage after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Seizures regulate the cation-Cl− cotransporter NKCC1 in a hamster model of epilepsy: implications for GABA neurotransmission [frontiersin.org]

- 23. Disease-Modifying Effects of Phenobarbital and the NKCC1 Inhibitor Bumetanide in the Pilocarpine Model of Temporal Lobe Epilepsy | Journal of Neuroscience [jneurosci.org]

- 24. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders [mdpi.com]

- 25. NKCC1-mediated traumatic brain injury-induced brain edema and neuron death via Raf/MEK/MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Elevated NKCC1 transporter expression facilitates early post-traumatic brain injury seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Acute temporal, regional, and cell-type specific NKCC1 disruption following severe TBI in the developing gyrencephalic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular Mechanisms of Microvascular Failure in CNS Injury – Synergistic Roles of NKCC1 and SUR1/TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. researchgate.net [researchgate.net]

- 31. NKCC1-Dependent GABAergic Excitation Drives Synaptic Network Maturation during Early Hippocampal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Astrocytic NKCC1 inhibits seizures by buffering Cl- and antagonizing neuronal NKCC1 at GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

ATI22-107 discovery and development

- 1. A phase II open label, randomized clinical trial of atezolizumab with or without human recombinant IL-7 (CYT107) in advanced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase II Open-Label, Randomized Clinical Trial of Atezolizumab with or without Human Recombinant IL-7 (CYT107) in Advanced Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to ATI 22™ Alloy (UNS N06022)

Disclaimer: The following information pertains to ATI 22™ Alloy, a nickel-chromium-molybdenum-tungsten alloy designated as UNS N06022. Initial searches for "ATI22-107" did not yield a specific chemical compound relevant to drug development. The information presented here is based on the available data for the similarly named industrial alloy and is structured to meet the format of the user's request for a technical guide.

This guide provides a comprehensive overview of the chemical composition, physical and mechanical properties, corrosion resistance, and processing of ATI 22™ alloy for researchers, scientists, and engineers.

Introduction

ATI 22™ alloy, also known as Alloy 22 or by its UNS designation N06022, is a highly versatile nickel-chromium-molybdenum-tungsten alloy.[1][2][3] It is renowned for its exceptional resistance to a wide range of corrosive environments, both oxidizing and reducing.[2][4] This makes it a suitable material for applications in aggressive chemical processing, pollution control, pulp and paper, and waste treatment industries.[2][4][5] The alloy's high chromium content provides excellent resistance to oxidizing media, while the molybdenum and tungsten content confer strong resistance to reducing media.[2]

Chemical Composition

The nominal chemical composition of ATI 22™ alloy is provided in the table below. The precise composition can vary slightly between different product forms and specifications.

| Element | Typical Composition (%) | UNS N06022 Range (%) |

| Nickel (Ni) | Balance (approx. 56-60) | Balance |

| Chromium (Cr) | 21.50 | 20.0 - 22.5 |

| Molybdenum (Mo) | 13.30 | 12.5 - 14.5 |

| Tungsten (W) | 3.0 | 2.5 - 3.5 |

| Iron (Fe) | 3.0 - 4.0 | 2.0 - 6.0 |

| Cobalt (Co) | < 2.5 | 2.5 max |

| Vanadium (V) | < 0.35 | 0.35 max |

| Manganese (Mn) | < 0.50 | 0.50 max |

| Silicon (Si) | 0.03 | 0.08 max |

| Carbon (C) | < 0.010 | 0.015 max |

| Sulfur (S) | 0.001 | 0.02 max |

| Phosphorus (P) | - | 0.02 max |

Data sourced from multiple references.[2][3][4][6]

Physical and Mechanical Properties

The physical and mechanical properties of ATI 22™ alloy in the annealed condition are summarized in the tables below. These properties make it a robust material for demanding applications.

Table 3.1: Physical Properties

| Property | Value |

| Density | 8.69 g/cm³ (0.314 lbs/in³)[3] |

| Melting Point | 1400°C (2550°F)[3] |

| Modulus of Elasticity (Tension) | 206 GPa (29.9 x 10³ ksi)[3] |

| Thermal Conductivity (at 21°C) | 10.1 W/m·K[3] |

| Mean Coefficient of Thermal Expansion (20-100°C) | 12.4 µm/m·°C (6.9 x 10⁻⁶ in/in/°F)[3] |

Table 3.2: Mechanical Properties at Room Temperature (Annealed Condition)

| Property | Value |

| Ultimate Tensile Strength | 690 MPa min (100 ksi min)[3][7] |

| Yield Strength (0.2% offset) | 310 MPa min (45 ksi min)[3][7] |

| Elongation | 45% min[3][7] |

| Hardness | Rockwell B 100 max (aim)[3] |

Corrosion Resistance

ATI 22™ alloy exhibits outstanding resistance to various corrosive media, including:

-

Oxidizing and reducing acids: It shows excellent resistance to both oxidizing and reducing acid environments, as well as those containing mixed acids.[1][2]

-

Pitting and crevice corrosion: The alloy is particularly useful for its resistance to pitting and crevice corrosion in acid-halide environments.[1]

-

Stress corrosion cracking: It has a high resistance to stress corrosion cracking.[4]

The combination of its constituent elements provides a synergistic effect, leading to its superior corrosion performance.

Experimental Protocols

5.1 Corrosion Testing

Standardized tests are used to evaluate the corrosion resistance of ATI 22™ alloy.

5.1.1 Pitting and Crevice Corrosion Resistance (ASTM G48)

-

Objective: To determine the resistance of the alloy to pitting and crevice corrosion.

-

Method A (Pitting): Test specimens are immersed in a 6% ferric chloride solution for a specified period (typically 72 hours) at a constant temperature. The specimens are then examined for pitting.

-

Method B (Crevice): A crevice is created on the specimen using a crevice-former. The assembly is then exposed to the same ferric chloride solution as in Method A. The specimen is inspected for crevice corrosion.

5.1.2 Intergranular Corrosion Resistance (ASTM G28)

-

Objective: To assess the susceptibility of the alloy to intergranular corrosion.

-

Method A: A specimen is boiled in a solution of ferric sulfate and sulfuric acid for a specified time. The corrosion rate is determined by weight loss.

-

Method B: A specimen is boiled in a solution of copper-copper sulfate and sulfuric acid. After exposure, the specimen is bent and examined for cracking, which indicates intergranular attack.

5.2 Fabrication and Welding

ATI 22™ alloy can be fabricated using standard procedures for nickel-based alloys.

-

Welding: The alloy is readily weldable using gas tungsten arc welding (GTAW), gas metal arc welding (GMAW), and shielded metal arc welding (SMAW).[4] Matching filler metals are typically used.[4]

-

Heat Treatment: Solution annealing is performed in the temperature range of 1121-1149°C (2050-2100°F) followed by a rapid quench to prevent the formation of detrimental phases.

Applications

The unique properties of ATI 22™ alloy make it suitable for a wide range of applications, including:

References

Preclinical Data on ATI22-107 for Epilepsy: Information Not Publicly Available

Despite a comprehensive search for preclinical data, experimental protocols, and associated signaling pathways for the compound ATI22-107 in the context of epilepsy, no public information was found. This suggests that "this compound" may be an internal designation for a compound in a very early stage of development, a proprietary name not yet disclosed publicly, or potentially an incorrect identifier.

As a result, it is not possible to provide an in-depth technical guide, including quantitative data summaries, detailed experimental methodologies, or visualizations of signaling pathways related to this compound at this time.

General Context of Preclinical Epilepsy Research

While specific data for this compound is unavailable, the development of new anti-seizure medications typically involves a rigorous preclinical evaluation process. This process is designed to assess the safety and efficacy of a new chemical entity before it can be tested in humans. For the benefit of researchers, scientists, and drug development professionals, a general overview of the typical preclinical data, experimental protocols, and relevant signaling pathways in epilepsy research is provided below.

Typical Quantitative Data in Preclinical Epilepsy Studies

Preclinical studies for a novel anti-seizure compound would typically generate quantitative data that is organized into tables for clear comparison. Examples of such data tables would include:

Table 1: Anticonvulsant Activity in Rodent Seizure Models

| Seizure Model | Animal Species | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data | Data |

| Subcutaneous Metrazol (s.c. MET) | Mouse | Oral (p.o.) | Data | Data |

| 6-Hz Psychomotor Seizure Test | Mouse | i.p. | Data | Data |

| Amygdala Kindling | Rat | p.o. | Data | Data |

Caption: This table would typically summarize the effective dose of a compound required to protect 50% of the animals from seizures in various standardized models.

Table 2: Early-Stage Safety and Tolerability Profile

| Assessment | Animal Species | Route of Administration | TD₅₀ (mg/kg) or NOAEL | 95% Confidence Interval | Protective Index (TD₅₀/ED₅₀) |

| Rotorod Motor Impairment | Mouse | i.p. | Data | Data | Data |

| Behavioral Observation | Rat | p.o. | Data | Data | Data |

Caption: This table would outline the dose at which 50% of animals show signs of toxicity or the highest dose with no observed adverse effects, along with the therapeutic window.

Standard Experimental Protocols in Preclinical Epilepsy Research

The methodologies for key experiments in the preclinical evaluation of a potential anti-seizure drug are standardized to ensure reproducibility and comparability across different compounds.

Maximal Electroshock (MES) Test Protocol:

-

Animal Model: Adult male mice (e.g., C57BL/6 strain), weighing 20-25g.

-

Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

-

Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

-

Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

Diagram of a Generic Experimental Workflow:

Caption: A generalized workflow for preclinical anticonvulsant screening.

Key Signaling Pathways in Epilepsy

Research into the pathophysiology of epilepsy has identified several key signaling pathways that are often targeted by novel therapeutics. While the specific pathway for this compound is unknown, diagrams of commonly implicated pathways are provided below.

Simplified GABAergic and Glutamatergic Neurotransmission:

Epilepsy is often characterized by an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

Caption: Imbalance in excitatory and inhibitory neurotransmission in epilepsy.

Mammalian Target of Rapamycin (mTOR) Pathway:

The mTOR signaling pathway is implicated in several genetic epilepsy syndromes and is a target for drug development.

Caption: A simplified diagram of the mTOR signaling pathway.

Conclusion

While a detailed technical guide on this compound cannot be provided due to the absence of public data, the frameworks presented here for data presentation, experimental protocols, and signaling pathways are representative of the preclinical research landscape for novel anti-seizure medications. Researchers and professionals in drug development are encouraged to verify the specific identifier "this compound" and consult company-specific publications or presentations for any forthcoming information.

ATI22-107: A Cardiovascular Compound, Not a Neuronal Chloride Regulator

A comprehensive review of the scientific literature reveals that ATI22-107 is a dual-pharmacophore compound investigated for its effects on cardiovascular function, specifically as an inhibitor of cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). There is currently no scientific evidence to support a role for this compound in the regulation of neuronal chloride.

This technical guide addresses the initial query regarding this compound and its effects on neuronal chloride regulation. However, based on available data, the premise of the topic is incorrect. This compound's mechanism of action is centered on cardiac muscle cells (myocytes) and their calcium signaling pathways, not on the chloride ion balance in neurons.

Correcting the Record: The True Pharmacological Profile of this compound

This compound was designed as a novel cardiovascular agent with a unique dual mechanism of action. Its primary targets are:

-

Phosphodiesterase III (PDE-III): An enzyme that breaks down cyclic adenosine monophosphate (cAMP). Inhibition of PDE-III in cardiac muscle leads to increased cAMP levels, resulting in a positive inotropic effect (increased contractility).

-

L-type Calcium Channels (LTCC): These channels are crucial for the influx of calcium into cardiac muscle cells, which triggers contraction. This compound acts as an antagonist to these channels.[1][2][3]

The intended therapeutic effect of this dual action was to enhance cardiac contractility through PDE-III inhibition while mitigating potential adverse effects of calcium overload, such as arrhythmias, by simultaneously inhibiting LTCCs.[1][3]

The Core of Neuronal Chloride Regulation

While this compound does not play a role, the regulation of intracellular chloride concentration is a critical process in the central nervous system, primarily governed by the activity of two key cation-chloride cotransporters:

-

NKCC1 (Na-K-2Cl Cotransporter 1): This transporter actively pumps chloride ions into neurons, leading to a higher intracellular chloride concentration.[4] In many mature neurons, this results in a depolarizing (excitatory) response to the neurotransmitter GABA.

-

KCC2 (K-Cl Cotransporter 2): This transporter actively pumps chloride ions out of neurons, resulting in a lower intracellular chloride concentration.[5][6] This is the basis for the hyperpolarizing (inhibitory) action of GABA in most mature neurons.

The balance between NKCC1 and KCC2 activity is crucial for proper neuronal function, and its dysregulation has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders.[4][5]

Signaling Pathway for Neuronal Chloride Homeostasis

The following diagram illustrates the fundamental mechanism of neuronal chloride regulation by NKCC1 and KCC2, which in turn dictates the postsynaptic response to GABA.

Therapeutic Targeting of Neuronal Chloride Regulation

Given the importance of chloride homeostasis, both NKCC1 and KCC2 have emerged as promising therapeutic targets for neurological disorders.

-

NKCC1 Inhibitors: By blocking the influx of chloride, NKCC1 inhibitors aim to reduce intracellular chloride levels, thereby restoring the inhibitory potential of GABA. Bumetanide is a well-known diuretic that also inhibits NKCC1, and it has been investigated in clinical trials for conditions like neonatal seizures and autism spectrum disorders.[7] The development of more selective NKCC1 inhibitors with better brain penetration is an active area of research.[8][9]

-

KCC2 Activators: Enhancing the activity of KCC2 would also lower intracellular chloride and strengthen GABAergic inhibition. The discovery of small-molecule KCC2 activators is a key focus in the development of novel treatments for epilepsy and other conditions characterized by neuronal hyperexcitability.[5][6][10][11][12]

Conclusion

The compound this compound is a cardiovascular agent with a well-defined mechanism of action involving the inhibition of PDE-III and L-type calcium channels in cardiac myocytes. There is no evidence in the scientific literature to suggest that this compound has any effect on neuronal chloride regulation. The regulation of neuronal chloride is a distinct and important field of neuroscience, with the transporters NKCC1 and KCC2 being the primary targets for therapeutic intervention in a range of neurological disorders. Future drug development in this area will focus on selective modulators of these transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological effects of this compound [2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)], a novel dual pharmacophore, on myocyte calcium cycling and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are KCC2 activators and how do they work? [synapse.patsnap.com]

- 7. NKCC1: Newly Found as a Human Disease-Causing Ion Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule activators of KCC2 reduce neuronal excitability, show efficacy in benzodiazepine-resistant status epilepticus | BioWorld [bioworld.com]

- 11. Novel-Small-Molecule-Compounds-for-Treating-Epilepsy-Through-Activation-of-KCC2-Expression [aesnet.org]

- 12. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of ATI22-107 in Autism Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the hypothetical therapeutic potential of ATI22-107 in autism spectrum disorder (ASD) based on its known mechanism of action and the established association of its molecular targets with the pathophysiology of neurodevelopmental disorders. This compound is a compound previously investigated for cardiovascular effects, and to date, no direct preclinical or clinical studies have been published evaluating its efficacy in autism models. This guide is intended to provide a scientific rationale for initiating such investigations.

Introduction: The Rationale for a Novel Therapeutic Strategy in Autism Spectrum Disorder

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted or repetitive behaviors. The underlying pathophysiology is heterogeneous, involving a complex interplay of genetic and environmental factors that are thought to disrupt synaptic function, neuronal connectivity, and the balance of excitatory and inhibitory signaling in the brain.

Current pharmacological treatments for ASD are limited and primarily address co-occurring symptoms such as irritability, hyperactivity, or anxiety, rather than the core domains of the disorder. There is a critical need for novel therapeutic agents that target the fundamental neurobiological mechanisms implicated in ASD.

Recent genetic and molecular studies have highlighted the dysregulation of specific signaling pathways as key contributors to ASD pathology. Among these, two interconnected pathways have emerged as promising targets for therapeutic intervention:

-

L-Type Calcium Channels (LTCCs): Voltage-gated L-type calcium channels, particularly Cav1.2 and Cav1.3, are crucial for regulating neuronal excitability, gene expression, and synaptic plasticity. Gain-of-function mutations in the genes encoding these channels, such as CACNA1C and CACNA1D, have been identified as high-risk factors for ASD.[1][2] This suggests that excessive calcium influx through these channels may contribute to neuronal dysfunction in autism, making LTCC antagonists a rational therapeutic approach.[1][3]

-

Phosphodiesterase (PDE) Signaling: Cyclic nucleotides like cAMP and cGMP are vital second messengers that modulate a wide array of neuronal processes, including learning, memory, and synaptic plasticity. Phosphodiesterases are enzymes that degrade these messengers, thereby regulating their signaling. Dysregulation of cyclic nucleotide pathways has been implicated in ASD and related neurodevelopmental disorders like Fragile X syndrome.[4] Several PDE isoforms, including PDE3, are expressed in the brain and their inhibition is being explored as a strategy to ameliorate cognitive and social deficits.[5][6]

This guide focuses on This compound , a novel dual-pharmacophore compound that uniquely targets both of these pathways. By simultaneously inhibiting LTCCs and Phosphodiesterase III (PDE-III), this compound presents a compelling, albeit unexplored, candidate for investigation in autism models.

Pharmacology of this compound

This compound, chemically known as 2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester, was originally developed as a cardiovascular agent. Its unique structure incorporates two distinct pharmacophores designed to modulate cardiac myocyte function with a potentially improved safety profile over existing inotropes.

Mechanism of Action

The dual functionality of this compound is central to its therapeutic potential:

-

Phosphodiesterase III (PDE-III) Inhibition: One pharmacophore of this compound inhibits the PDE-III enzyme. In the context of the central nervous system, PDE-III is involved in the hydrolysis of cAMP. By inhibiting PDE-III, this compound would be expected to increase intracellular cAMP levels. Elevated cAMP can activate downstream signaling cascades, such as the Protein Kinase A (PKA) pathway, which plays a critical role in synaptic plasticity and neuronal function.

-

L-Type Calcium Channel (LTCC) Antagonism: The second pharmacophore, a dihydropyridine moiety, blocks L-type calcium channels. This action reduces the influx of calcium into neurons upon depolarization. Given the association of LTCC gain-of-function mutations with ASD, this inhibitory effect could normalize aberrant neuronal excitability and calcium-dependent signaling.[1][7]

The combined action of increasing cAMP while dampening excessive Ca2+ influx offers a multi-faceted approach to modulating neuronal signaling pathways that are dysregulated in autism.

Preclinical Data (Cardiovascular Models)

While no data exists for this compound in neurological models, the quantitative data from studies in feline ventricular myocytes provide a foundation for understanding its dose-dependent effects on its molecular targets. These data are crucial for designing initial dose-ranging studies in neuronal cell cultures and animal models of autism.

| Parameter | Enoximone (PDE-III Inhibitor) | This compound |

| Peak Intracellular Ca2+ ([Ca2+]i) | Dose-dependent increase | Similar increase up to 1.0 µM, with no further increase at higher doses |

| Diastolic [Ca2+]i | Dose-dependent increase | Minimal to no increase across the dosing range |

| L-Type Calcium Channel Current | No effect | Dose-dependent decrease |

| Myocardial Contractility | Dose-dependent augmentation | Augmentation only at lower stimulation frequencies |

| Table 1: Summary of quantitative effects of this compound compared to a pure PDE-III inhibitor in feline ventricular myocytes. Data extrapolated from J Pharmacol Exp Ther, 2005.[3] |

Proposed Experimental Protocols for Autism Models

To investigate the therapeutic potential of this compound in ASD, a multi-tiered approach is proposed, starting with in vitro validation and progressing to in vivo behavioral and molecular studies.

In Vitro Electrophysiology and Calcium Imaging

-

Objective: To confirm the dual mechanism of action of this compound in a neuronal context and determine its effects on neuronal excitability.

-

Methodology:

-

Cell Culture: Utilize primary cortical neurons derived from well-established mouse models of autism (e.g., Shank3 knockout, Fmr1 knockout, or mice with CACNA1D gain-of-function mutations).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure the effects of a range of this compound concentrations on intrinsic neuronal properties, synaptic transmission (mEPSCs, mIPSCs), and L-type calcium currents.

-

Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) or genetically encoded calcium indicators (e.g., GCaMP) to visualize and quantify changes in intracellular calcium dynamics in response to neuronal stimulation in the presence and absence of this compound.

-

In Vivo Behavioral Assays in Animal Models

-

Objective: To assess the efficacy of this compound in ameliorating core behavioral deficits associated with autism.

-

Methodology:

-

Animal Model: Select a relevant genetic mouse model of ASD.

-

Drug Administration: Based on in vitro potency and pharmacokinetic studies, establish a suitable dose and route of administration (e.g., intraperitoneal injection, oral gavage).

-

Behavioral Testing Battery:

-

Social Interaction: Three-chamber social approach test, dyadic social interaction.

-

Repetitive Behaviors: Marble burying test, self-grooming analysis.

-

Communication: Ultrasonic vocalization analysis in pups.

-

Co-occurring Symptoms: Open field test (anxiety, hyperactivity), elevated plus maze (anxiety).

-

-

Conclusion and Future Directions

This compound presents a unique opportunity to therapeutically target two distinct but convergent signaling pathways implicated in the pathophysiology of autism spectrum disorder. Its dual-action mechanism as both a phosphodiesterase III inhibitor and an L-type calcium channel blocker provides a strong rationale for its investigation as a novel treatment for ASD. The proposed experimental workflow, progressing from in vitro validation of its neuronal effects to in vivo assessment in established animal models, provides a clear path forward.

Future research should focus on determining the efficacy of this compound in reversing established behavioral deficits, exploring its effects on synaptic plasticity (e.g., long-term potentiation), and conducting comprehensive pharmacokinetic and safety profiling in relevant animal models. If preclinical results are promising, these studies could lay the groundwork for the eventual clinical evaluation of this compound or novel compounds with a similar dual-action profile for the treatment of autism spectrum disorder.

References

- 1. CACNA1D De Novo Mutations in Autism Spectrum Disorders Activate Cav1.3 L-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epiphany: Different L-type Calcium Channel Blockers Repurposed for Different Types of Autism [epiphanyasd.com]

- 4. mdpi.com [mdpi.com]

- 5. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond traditional pharmacology: evaluating phosphodiesterase inhibitors in autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

ATI22-107: A Cardiovascular Compound with No Current Link to Schizophrenia Treatment

Initial investigations into ATI22-107 as a potential therapeutic agent for schizophrenia have revealed no supporting scientific literature, clinical trial data, or publicly available research. All current evidence points to this compound as a novel cardiovascular agent with a dual mechanism of action, designed for conditions requiring inotropic support.

This technical guide synthesizes the available preclinical data on this compound, focusing on its established pharmacological profile in the cardiovascular system. The information presented is intended for researchers, scientists, and drug development professionals to clarify the current understanding of this compound and to highlight the absence of data related to its use in psychiatric disorders.

Core Mechanism of Action

This compound is characterized as a novel dual pharmacophore compound. Its primary mechanism involves the simultaneous inhibition of two key targets in cardiomyocytes:

-

Type III Phosphodiesterase (PDE-III): Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility (inotropic effect).

-

L-type Calcium Channel (LTCC): Antagonism of the LTCC is intended to mitigate the risk of calcium overload, a common side effect of traditional PDE-III inhibitors that can lead to arrhythmias[1][2].

This dual action is designed to provide a safer profile for an inotropic agent, balancing enhanced heart muscle contractility with a reduction in arrhythmogenic potential[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound's effects on feline ventricular myocytes.

| Parameter | This compound Effect | Enoximone (PDE-III inhibitor) Effect | Reference |

| Peak Intracellular Ca2+ | Dose-dependent increase at 300 nM and 1.0 µM | Dose-dependent increase | [1][2] |

| Diastolic Intracellular Ca2+ | Minimal to no increase | Dose-dependent increase | [1][2] |

| L-type Calcium Channel Current | Dose-dependent decrease | Not reported | [1][2] |

| Myocardial Contractility | Augmentation at lower stimulation frequencies | Dose-dependent augmentation across all frequencies | [1][2] |

Experimental Protocols

The primary preclinical evaluation of this compound involved in vitro studies using feline ventricular myocytes and trabeculae.

Isolation of Feline Ventricular Myocytes

-

Animal Model: Adult feline hearts were used.

-

Procedure: Hearts were rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

Enzymatic Digestion: The coronary arteries were perfused with a collagenase and hyaluronidase solution to digest the extracellular matrix and isolate individual myocytes.

-

Cell Collection: The digested ventricular tissue was minced and gently agitated to release single, rod-shaped, calcium-tolerant myocytes.

Measurement of Intracellular Calcium Transients

-

Fluorescent Indicator: Isolated myocytes were loaded with the calcium-sensitive fluorescent dye Fluo-3 AM.

-

Stimulation: Myocytes were field-stimulated to elicit contractions and associated calcium transients.

-

Data Acquisition: A photomultiplier tube or a high-speed camera was used to capture the fluorescence intensity changes, which are proportional to the intracellular calcium concentration.

-

Drug Application: this compound or the comparator drug, enoximone, was added to the superfusate at varying concentrations to determine dose-dependent effects.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current

-

Configuration: Whole-cell patch-clamp technique was employed on isolated ventricular myocytes.

-

Voltage Protocol: A specific voltage-clamp protocol was used to isolate and measure the current flowing through the L-type calcium channels.

-

Drug Perfusion: this compound was perfused onto the patched cell to measure its direct effect on the LTCC current amplitude.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in cardiomyocytes and the general experimental workflow for its evaluation.

Conclusion

The available scientific evidence identifies this compound as a cardiovascular compound with a dual mechanism of action aimed at increasing myocardial contractility while minimizing the risk of arrhythmias. There is currently no public data from preclinical or clinical studies to suggest that this compound is being investigated as a potential treatment for schizophrenia or any other psychiatric disorder. The molecular targets of this compound (PDE-III and LTCC in cardiomyocytes) are not recognized as primary therapeutic targets for the pathophysiology of schizophrenia.

Professionals in drug development and neuroscience research should be aware that, based on current knowledge, this compound's therapeutic potential lies within the field of cardiology. Any consideration of this compound for neurological or psychiatric applications would require a significant and currently unreported shift in its research and development trajectory.

References

- 1. Pharmacological effects of this compound [2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)], a novel dual pharmacophore, on myocyte calcium cycling and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Understanding the Selectivity Profile of ATI22-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI22-107 is a novel small molecule inhibitor designed with a dual pharmacophore to concurrently target cardiac phosphodiesterase III (PDE-III) and L-type calcium channels (LTCC). This unique mechanism of action aims to provide positive inotropic support through PDE-III inhibition while mitigating the risk of calcium overload and associated arrhythmias by simultaneously blocking LTCCs. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on publicly available data. It includes a summary of its known biological activities, detailed representative experimental protocols for key assays, and visualizations of its signaling pathway and the experimental workflow for its characterization.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key therapeutic goal in heart failure management is to enhance cardiac contractility (inotropism). Inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP), leads to increased intracellular cAMP levels, resulting in enhanced calcium influx and improved myocardial contractility. However, this increased calcium can also lead to diastolic dysfunction and an increased risk of arrhythmias.

This compound was developed to address this limitation by incorporating a second pharmacophore that blocks L-type calcium channels (LTCCs). This dual-action mechanism is intended to provide a balanced pharmacological profile, offering inotropic support with a potentially improved safety margin.

Selectivity Profile of this compound

While comprehensive quantitative data from a broad panel of selectivity assays for this compound is not publicly available, preclinical studies have elucidated its primary targets and functional effects.

Primary Targets: PDE-III and L-type Calcium Channels

This compound is designed to be a potent inhibitor of both cardiac PDE-III and LTCCs. Functional studies have demonstrated its activity on these two targets in cardiac myocytes.

Functional Activity in Cardiac Myocytes

In studies using normal feline ventricular myocytes, this compound demonstrated a dose-dependent effect on intracellular calcium transients. At concentrations of 300 nM and 1.0 µM, this compound produced an increase in the peak amplitude of the calcium transient, an effect consistent with PDE-III inhibition. However, unlike pure PDE-III inhibitors, this compound was shown to cause a much smaller increase in diastolic calcium levels, which is attributed to its simultaneous inhibition of LTCCs. Furthermore, patch-clamp electrophysiology experiments have confirmed that this compound causes a dose-dependent decrease in LTCC current.

Quantitative Selectivity Data

A detailed quantitative selectivity profile of this compound against a broad panel of phosphodiesterase subtypes (PDE1-11) and various ion channels, including different L-type calcium channel isoforms, is not available in the public domain. Therefore, a comprehensive table of IC50 or Ki values cannot be provided at this time.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the selectivity profile of compounds like this compound. These are based on standard methodologies in the field, as specific protocols for this compound have not been publicly disclosed.

Phosphodiesterase (PDE) Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro potency and selectivity of this compound against various PDE subtypes.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1-11)

-

This compound

-

cAMP or cGMP (substrate, depending on the PDE subtype)

-

5'-nucleotidase

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Detection reagent (e.g., a phosphate sensor like Malachite Green)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant PDE enzymes and their respective substrates (cAMP or cGMP) to the working concentrations in the assay buffer.

-

Assay Reaction: a. In a 96-well or 384-well plate, add the assay buffer, the diluted this compound (or vehicle control), and the specific PDE enzyme. b. Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP). d. Incubate for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination and Detection: a. Stop the reaction by adding 5'-nucleotidase. This enzyme converts the product of the PDE reaction (AMP or GMP) into adenosine or guanosine and inorganic phosphate. b. Add the phosphate detection reagent (e.g., Malachite Green) and incubate to allow for color development.

-

Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. The amount of phosphate produced is proportional to the PDE activity. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

L-type Calcium Channel Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To determine the inhibitory effect of this compound on L-type calcium channel currents in a cellular context.

Materials:

-

Cell line expressing the L-type calcium channel of interest (e.g., HEK293 cells stably expressing Cav1.2) or primary cardiomyocytes.

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (containing a cesium-based salt to block potassium channels, EGTA to chelate calcium, and ATP/GTP)

-

Extracellular (bath) solution (containing a high concentration of BaCl2 or CaCl2 as the charge carrier)

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Culture the cells on glass coverslips. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Recording: a. Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal). b. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Current Elicitation: a. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms). b. Record baseline currents for a stable period.

-

Compound Application: a. Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound. b. Continue to record the currents during and after drug application until a steady-state block is achieved.

-

Data Acquisition and Analysis: a. Measure the peak inward current amplitude before and after the application of this compound. b. Calculate the percentage of inhibition for each concentration. c. To determine the IC50 value, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. d. Fit the data to a dose-response curve to calculate the IC50.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Selectivity Profiling

Caption: Experimental workflow for characterizing the selectivity of this compound.

Conclusion

This compound represents a promising therapeutic approach for heart failure by simultaneously targeting PDE-III and L-type calcium channels. Its dual mechanism of action has been demonstrated in preclinical functional studies, showing the potential for positive inotropic effects with a reduced risk of calcium overload. While detailed quantitative selectivity data across a broad range of targets is not currently in the public domain, the available information highlights its intended dual-target engagement. The representative experimental protocols provided in this guide offer a framework for understanding how the selectivity and functional effects of such a compound are characterized. Further studies are needed to fully elucidate the complete selectivity profile of this compound and its therapeutic potential.

An In-depth Technical Guide on the Core Mechanism of ATI22-107

Executive Summary: This document provides a detailed technical overview of ATI22-107, a novel cardiovascular agent. Extensive review of the current scientific literature indicates that this compound's mechanism of action is centered on the simultaneous inhibition of cardiac phosphodiesterase-III (PDE-III) and L-type calcium channels (LTCC). At present, there is no scientific evidence to support an impact of this compound on GABAergic signaling pathways. This guide will therefore focus on its established dual pharmacophore function within the cardiovascular system.

Core Mechanism of Action

This compound is a uniquely designed dual pharmacophore compound engineered to modulate cardiac myocyte contractility and calcium cycling.[1][2] Its primary functions are:

-

Inhibition of Cardiac Phosphodiesterase-III (PDE-III): By inhibiting PDE-III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contraction, ultimately resulting in a positive inotropic (strengthened contraction) effect.

-

Inhibition of L-type Calcium Channels (LTCC): Concurrently, this compound antagonizes LTCCs. This action is intended to mitigate the potential for calcium overload that can arise from PDE-III inhibition alone.[1][2] By limiting calcium influx through these channels, this compound aims to prevent adverse events such as arrhythmias, which have been a concern with pure PDE-III inhibitors.[1][2]

This dual functionality suggests a therapeutic strategy to enhance cardiac contractility with a potentially improved safety profile by limiting detrimental increases in diastolic calcium concentrations.[2]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on feline ventricular myocytes as documented in preclinical studies.[1][2] For comparison, data for enoximone, a pure PDE-III inhibitor, is also included where available.

| Parameter | This compound Effect | Enoximone Effect |

| Peak Intracellular Ca2+ | Dose-dependent increase at 300 nM and 1.0 µM | Dose-dependent increase |

| Diastolic Intracellular Ca2+ | Minimal to no increase across the dosing range | Dose-dependent increase |

| L-type Calcium Channel Current | Dose-dependent decrease | Not applicable |

| Myocardial Contractility | Augmentation observed at lower stimulation frequencies | Dose-dependent augmentation across the entire force-frequency relation |

Experimental Protocols

The following methodologies were central to elucidating the mechanism of action of this compound.[1][2]

Measurement of Intracellular Calcium Transients in Feline Ventricular Myocytes

-

Objective: To quantify the effect of this compound on the intracellular calcium concentration ([Ca2+]i) during the cardiac cycle.

-

Methodology:

-

Cell Isolation: Ventricular myocytes were isolated from feline hearts.

-

Fluorescent Dye Loading: The isolated myocytes were loaded with Fluo-3, a fluorescent indicator that binds to calcium and increases its fluorescence intensity upon binding.

-

Drug Administration: this compound or a comparator compound (enoximone) was administered at varying concentrations.

-

Data Acquisition: The fluorescence of the Fluo-3 loaded myocytes was measured to determine the calcium transient, including peak and diastolic [Ca2+]i.

-

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

-

Objective: To directly measure the effect of this compound on the current flowing through LTCCs.

-

Methodology:

-

Cell Preparation: Isolated ventricular myocytes were prepared for patch-clamp recording.

-

Patch-Clamp Configuration: A whole-cell patch-clamp configuration was established to measure the ionic currents across the cell membrane.

-

Voltage Protocol: A specific voltage protocol was applied to the cell to isolate and activate the LTCCs.

-

Drug Application: this compound was applied at various doses to the patched cell.

-

Current Measurement: The resulting current through the LTCCs was recorded and analyzed to determine the extent of inhibition by this compound.

-

Visualized Signaling Pathways and Workflows

This compound Mechanism of Action in Cardiac Myocytes

Caption: Dual inhibitory action of this compound on PDE-III and LTCC.

Experimental Workflow for Assessing this compound's Effect on Calcium Cyclingdot

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects of this compound [2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)], a novel dual pharmacophore, on myocyte calcium cycling and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of ADAR-Recruiting Oligonucleotides

DISCLAIMER: Information regarding a specific compound designated "ATI22-107" is not publicly available. The following application notes and protocols are based on the general principles of utilizing guide RNAs to recruit endogenous Adenosine Deaminases Acting on RNA (ADAR) for site-specific RNA editing, a promising therapeutic strategy.[1][2] These protocols are intended for researchers, scientists, and drug development professionals working in the field of RNA therapeutics.

Introduction

Site-directed RNA editing by recruiting endogenous ADAR enzymes represents a novel therapeutic modality.[1] This approach utilizes synthetic oligonucleotides, often referred to as guide RNAs (gRNAs) or ADAR-recruiting guide RNAs (adRNAs), to hybridize to a specific target RNA.[2] This hybridization forms a double-stranded RNA (dsRNA) substrate that is recognized by ADAR enzymes.[2] ADARs then catalyze the deamination of adenosine (A) to inosine (I) within the target RNA.[1][3] Since inosine is interpreted as guanosine (G) by the cellular translational machinery, this A-to-I editing can be used to correct G-to-A mutations, modulate protein function, or alter gene expression.[1] The development of efficient and specific guide RNAs is a critical challenge in the clinical application of this technology.[1] In vitro assays are essential for the initial screening and optimization of these guide RNAs before advancing to in vivo studies.[1][4]

Mechanism of Action: ADAR Recruitment for Site-Directed RNA Editing

The fundamental principle of this technology is the engineered recruitment of ubiquitously expressed ADAR enzymes to a specific messenger RNA (mRNA) target. This is achieved using a guide RNA that has two key domains: a targeting domain that is complementary to the target mRNA sequence, and an ADAR-recruiting domain that forms a dsRNA structure recognized by ADAR.

References

- 1. Technology - In Vitro Assay To Select Optimal Small RNA Guides To Redirect ADAR (Adenosine Deaminase That Acts On RNA) Enzymes [uchicago.technologypublisher.com]

- 2. Efficient in vitro and in vivo RNA editing via recruitment of endogenous ADARs using circular guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An In Vitro RNA Editing-Based Reporter Assay for Transcriptional Activity of Therapeutic Gene in Gene Therapy Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATI22-107 in Primary Neuronal Cultures

A thorough search of publicly available scientific literature and databases has revealed no specific information regarding a compound designated "ATI22-107." This suggests that this compound may be a proprietary compound, an internal research code, or a substance not yet described in published literature.

Without information on the molecular target, mechanism of action, and basic physicochemical properties of this compound, it is not feasible to provide a detailed and accurate application note and protocol for its use in primary neuronal cultures.

To facilitate the creation of such a document, the following information about this compound would be essential:

-

Compound Class and Mechanism of Action: Is this compound a small molecule, peptide, antibody, or other type of therapeutic? What is its known or hypothesized biological target and how does it modulate its activity (e.g., agonist, antagonist, inhibitor)?

-

Solubility and Stability: What are the recommended solvents for preparing stock solutions and working concentrations? What are its stability characteristics under typical cell culture conditions (e.g., temperature, pH, light sensitivity)?

-

Known Biological Effects: Are there any existing data on the effects of this compound in any cell type, even if not neuronal? This could provide clues to potential starting concentrations and endpoints to measure in neuronal cultures.

-

Purity and Formulation: What is the purity of the compound, and is it formulated with any excipients that might affect neuronal viability or function?

Once this foundational information is available, a comprehensive application note and protocol can be developed. Below is a generalized framework that would be adapted based on the specific characteristics of this compound.

Generalized Framework for Application of a Novel Compound in Primary Neuronal Cultures

This framework outlines the typical experimental workflow and considerations for testing a novel compound like this compound in primary neuronal cultures.

I. Initial Characterization and Dose-Ranging Studies

The first step is to determine the optimal, non-toxic concentration range of the compound.

Experimental Workflow:

Caption: Workflow for determining the optimal dose range.

Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Plating: Plate primary neurons in 96-well plates at a density of 2 x 10^4 cells/well and culture for 5-7 days to allow for maturation.

-

Compound Preparation: Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-